[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone
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Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole ring, a sulfonyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine. Common reagents used in these reactions include sulfuryl chloride for sulfonylation and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxadiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can act as a fluorescent probe, allowing researchers to track its binding and activity within biological systems. The sulfonyl group may participate in covalent bonding with target proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: shares similarities with other benzoxadiazole derivatives, such as 2-Fluorodeschloroketamine .
Uniqueness
- The presence of both a benzoxadiazole ring and a sulfonyl group in 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone provides unique chemical properties, such as enhanced fluorescence and reactivity, making it distinct from other similar compounds.
This compound’s unique structure and versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N4O5S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O5S/c1-26-15-7-3-2-5-13(15)18(23)21-9-11-22(12-10-21)28(24,25)16-8-4-6-14-17(16)20-27-19-14/h2-8H,9-12H2,1H3 |
InChI Key |
ZJUQDCGINAHHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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